molecular formula C24H29N3O3 B12803929 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- CAS No. 102504-87-0

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl-

Cat. No.: B12803929
CAS No.: 102504-87-0
M. Wt: 407.5 g/mol
InChI Key: ZGSMDYBKPSCIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,8-Triazaspiro(45)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- is a complex organic compound known for its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo intramolecular cyclization under acidic or basic conditions to form the spirocyclic structure.

    Functional Group Introduction: The introduction of the methoxy, benzofuran, and phenyl groups can be achieved through various substitution reactions. For instance, the methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.

    Final Assembly: The final assembly of the compound involves coupling the spirocyclic core with the substituted benzofuran and phenyl groups. This can be done using coupling reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and minimize waste. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzofuran groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating diseases.

Industry

In the industrial sector, the compound’s unique properties could be harnessed for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The methoxy and benzofuran groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decan-4-one derivatives: Compounds with similar spirocyclic cores but different substituents.

    Benzofuran derivatives: Compounds containing the benzofuran moiety with various functional groups.

    Phenyl-substituted spiro compounds: Spirocyclic compounds with phenyl groups attached to different positions.

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(5-methoxy-2,3-dihydro-2-benzofuranylmethyl)-3-methyl-1-phenyl- stands out due to its combination of a spirocyclic core with diverse functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

CAS No.

102504-87-0

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

8-[(5-methoxy-2,3-dihydro-1-benzofuran-2-yl)methyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C24H29N3O3/c1-25-17-27(19-6-4-3-5-7-19)24(23(25)28)10-12-26(13-11-24)16-21-15-18-14-20(29-2)8-9-22(18)30-21/h3-9,14,21H,10-13,15-17H2,1-2H3

InChI Key

ZGSMDYBKPSCIDB-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CC3CC4=C(O3)C=CC(=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.